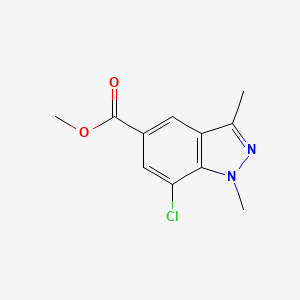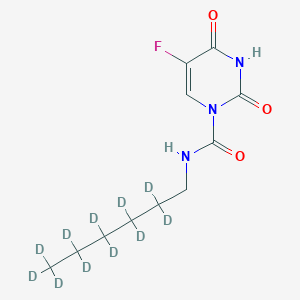
Carmofur-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carmofur-d11 is a deuterated derivative of carmofur, a fluorouracil-based antineoplastic agent. Carmofur is known for its use in the treatment of various cancers, including breast and colorectal cancer. The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of carmofur due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carmofur-d11 typically involves the incorporation of deuterium atoms into the carmofur molecule. One common method is the deuteration of the hexylcarbamoyl group in carmofur. The process involves the following steps:
Starting Material: The synthesis begins with 5-fluorouracil.
Formation of Hexylcarbamoyl Intermediate: The hexylcarbamoyl group is introduced through a reaction with hexyl isocyanate.
Deuteration: The intermediate is then subjected to deuteration using deuterium gas or deuterated reagents under specific conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Carmofur-d11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the fluorine or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques like NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Carmofur-d11 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving the synthesis and characterization of fluorouracil derivatives.
Biology: Employed in research on cellular metabolism and the effects of deuterium on biological systems.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
Carmofur-d11 exerts its effects through several mechanisms:
Inhibition of Thymidylate Synthase: Similar to fluorouracil, this compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.
Ceramidase Inhibition: this compound inhibits ceramidase, leading to an accumulation of ceramides, which can induce apoptosis in cancer cells.
Modulation of Sphingolipid Metabolism: By affecting sphingolipid metabolism, this compound can influence cell survival and proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
Carmofur-d11 can be compared with other fluorouracil derivatives and deuterated compounds:
Fluorouracil: The parent compound, widely used in cancer treatment.
Tegafur: Another fluorouracil prodrug with different pharmacokinetic properties.
Deuterated Drugs: Other deuterated drugs used in research to study metabolic pathways and improve drug efficacy.
Eigenschaften
Molekularformel |
C11H16FN3O3 |
|---|---|
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
5-fluoro-2,4-dioxo-N-(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexyl)pyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18)/i1D3,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
AOCCBINRVIKJHY-GILSBCIXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CNC(=O)N1C=C(C(=O)NC1=O)F |
Kanonische SMILES |
CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine](/img/structure/B13857677.png)

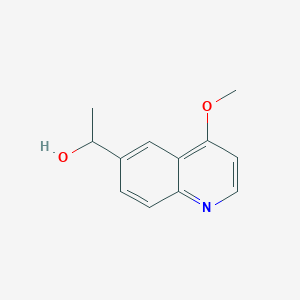
![3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13857687.png)


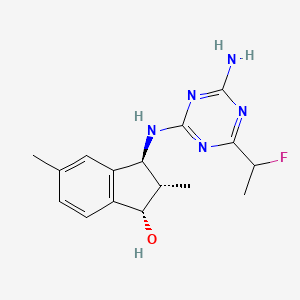

![Ethyl 2-(furan-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13857709.png)
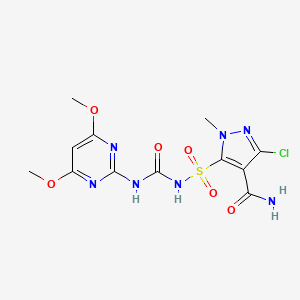
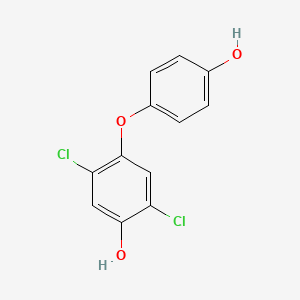
![(4S,4aR,7aS,12bR)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13857734.png)

